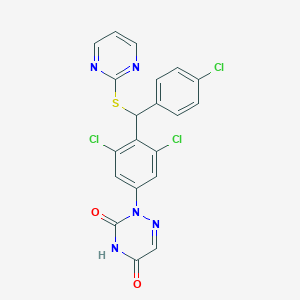
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)-, also known as R-146225, is a chemical compound with the molecular formula C20H12Cl3N5O2S and a molecular weight of 492.8 g/mol . It is a triazine derivative, specifically a 1,2,4-triazine-3,5(2H,4H)-dione, substituted with various functional groups including dichlorophenyl and pyrimidinylthio .
Vorbereitungsmethoden
The synthetic routes for 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- involve multiple steps, starting with the preparation of the core triazine structure. The reaction conditions typically include the use of chlorinated solvents and strong bases to facilitate the formation of the triazine ring. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Cyanuric chloride: Another triazine compound used in the synthesis of dyes and resins.
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(3,5-dichloro-4-((4-chlorophenyl)(2-pyrimidinylthio)methyl)phenyl)-, (-)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
219979-42-7 |
|---|---|
Molekularformel |
C20H12Cl3N5O2S |
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-pyrimidin-2-ylsulfanylmethyl]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C20H12Cl3N5O2S/c21-12-4-2-11(3-5-12)18(31-19-24-6-1-7-25-19)17-14(22)8-13(9-15(17)23)28-20(30)27-16(29)10-26-28/h1-10,18H,(H,27,29,30) |
InChI-Schlüssel |
ZIINGZAGLUOHRR-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SC(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C=N4)Cl |
Kanonische SMILES |
C1=CN=C(N=C1)SC(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C=N4)Cl |
Synonyme |
R 146225 R-146225 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















